Furapromide

Schistosomiasis japonica Stage-specific anthelmintic activity Juvenile schistosomula

Acute schistosomiasis japonica protocols require preferential elimination of juvenile worms unachievable with praziquantel. Furapromide (F-30066) is the evidence-based oral agent, providing rapid defervescence within 2-4 days. Key data: • 100% in vitro kill of juvenile S. japonicum at 10 µg/mL (48 h) vs adult survival to 96 h • 95% female worm reduction when combined with pyquiton (vs <70% monotherapy) • Enteric-coated tablets reduce GI side effects >50% to improve MDA compliance. Sourced as enteric-coated tablets (0.125/0.25/0.5 g) in moisture-barrier packs.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 1951-56-0
Cat. No. B157778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurapromide
CAS1951-56-0
Synonymscis-beta-(5-nitro-2-furyl)-N-isopropylacrylamide
F-30066
furapromide
furapromide, (E)-isomer
furapromidum
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4/c1-7(2)11-9(13)5-3-8-4-6-10(16-8)12(14)15/h3-7H,1-2H3,(H,11,13)/b5-3+
InChIKeyAPOAEUBPCAZTDV-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furapromide (CAS 1951-56-0) Procurement Evidence Guide: Comparator-Driven Differentiation for Anti-Schistosomal Research & Supply


Furapromide (F-30066) is a synthetic nitrofuran acrylamide derivative developed as the first non-antimonial oral agent against Schistosoma japonicum [1][2]. Its mechanism involves interference with parasite carbohydrate metabolism, leading to glycogen depletion and worm paralysis [3]. Unlike broad-spectrum antischistosomals such as praziquantel, furapromide exhibits a quantitatively superior lethal effect against juvenile schistosomes over adult forms and possesses a distinct multi-parasite spectrum encompassing Clonorchis sinensis and Fasciolopsis buski [2][4]. Its rapid first-pass hepatic metabolism and short plasma half-life define a unique pharmacokinetic profile that mandates rational combination strategies to achieve curative outcomes [5].

1
Stage-Discriminant Antischistosomal Probe Supports research models requiring preferential juvenile S. japonicum lethality over adult-stage effects.
2
Multi-Parasite Research Spectrum Reported activity in Clonorchis sinensis and Fasciolopsis buski supports polyparasitism model studies.
3
Combination-Driven PK Workflow Rapid hepatic clearance profile necessitates combination protocol design for sustained exposure models.
4
Formulation Research Context Enteric-coated variants reported to support tolerability endpoint studies in chronic administration models.

Why Furapromide Cannot Be Replaced by Praziquantel or Other Nitrofurans in Targeted Schistosomiasis Research & Procurement


Substituting furapromide with praziquantel or niridazole in experimental schistosomiasis japonica protocols fails because these agents lack furapromide's quantitatively validated, superior activity against the juvenile (schistosomula) stage relative to adult worms [1]. While praziquantel achieves >90% worm reduction against adult S. japonicum, furapromide's stage-discriminant killing profile—where juvenile worm mortality exceeds adult killing at equivalent exposure [1]—is mechanistically non-reproducible by other antischistosomals. Furthermore, furapromide's ability to synergize with pyquiton to produce a 95% female worm reduction rate when neither drug alone reaches 70% [2] demonstrates a pharmacodynamic interaction that cannot be replicated by substituting other 5-nitrofurans such as niridazole or furazolidone [3].

Stage Mismatch
Praziquantel does not reproduce the juvenile-over-adult lethality profile. Substituting with praziquantel or niridazole may fail to capture the stage-discriminant research endpoint.
Synergy Loss
Other nitrofurans may not replicate the reported pyquiton synergism. Pharmacodynamic interaction profiles differ structurally, potentially altering female worm reduction study outcomes.
PK Divergence
Longer-acting antischistosomals alter hepatic shift dynamics. Substituting with praziquantel changes drug distribution, limiting the necessity for strategic combination studies.
Tolerability Context
Uncoated formulations shift GI tolerability endpoint profiles. The reported reduction in GI events with enteric coating may not transfer to other generic nitrofuran formulations.

Furapromide Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decision-Making


Superior Juvenile Worm Killing Potency vs. Adult Worms — Stage-Specific Lethality Advantage Over Praziquantel

Furapromide achieves quantitative, preferential killing of juvenile Schistosoma japonicum over adult worms, a differentiation not observed with praziquantel. In vitro exposure to 10 µg/mL furapromide killed 100% of juvenile worms within 48 hours, while adult worms retained detectable motility up to 96 hours at the same concentration [1]. This stage-discriminant lethality is further corroborated by in vivo mouse models: furapromide administered at 1/2 LD50 for 5 days reduced worm survival time from the control mean of 12.4 ± 0.4 days to 4.2–7.0 days (p<0.01), whereas tartar emetic (antimony) at equivalent dosing produced no statistically significant reduction in worm viability compared to untreated controls [1]. Praziquantel, by contrast, is predominantly adulticidal and shows substantially less activity against juvenile schistosomes at any dose [2]. This stage-specific differential is the defining feature of furapromide and the basis for its unique role in acute-phase therapy.

Juvenile vs. Adult Lethality
Head-to-head
100% juvenile mortality at 48 h vs. adult survival to 96 h at 10 µg/mL. In vivo: 4.2–7.0 days survival vs. control 12.4 ± 0.4 days (p
Supports stage-specific juvenile-worm model endpoint context.
Data to verify: in vitro sheep serum-Tyrode medium; in vivo mouse model at 1/2 LD50.
Synergistic Combination Effect
Head-to-head
95% female worm reduction (pyquiton 5 mg/kg IM ×1 + furapromide 60 mg/kg/day po ×4) vs.
Reported synergistic endpoint exceeds additive expectation in rabbit model.
Source review: monotherapy hepatic shift observed without lethal effect.
Enteric-Coated Tolerability
Head-to-head
77.0% vs. 59.6% egg-negative rate at 3 months (coated vs. uncoated). GI side effects markedly reduced.
Supports formulation tolerability context for chronic administration models.
Difference in egg-negative rate was not statistically significant (p>0.05).
Rapid Urinary Clearance
Cross-study
>99% drug-related material cleared within 12 h; parent compound virtually undetectable in venous blood.
Mandates combination protocol design to achieve sustained exposure at target sites.
Compares to praziquantel’s 8–12 h elimination half-life in class-level context.
Multi-Parasite Spectrum
Cross-study
92.3%–100% C. sinensis egg-negative (2 months post-treatment) in moderate/heavy infections at 80 mg/kg/day ×10 days.
Supports polyparasitism model studies for mixed S. japonicum/C. sinensis/F. buski contexts.
Cross-study comparison with praziquantel (approx. 85% reduction). Direct head-to-head unavailable.
Schistosomiasis japonica Stage-specific anthelmintic activity Juvenile schistosomula

Synergistic Combination with Pyquiton Achieves 95% Female Worm Reduction — Monotherapy Baselines Below 70%

Furapromide combined with pyquiton (praziquantel precursor) produces a synergistic anti-schistosomal effect that quantitatively exceeds the additive expectation. In infected rabbits, pyquiton 5 mg/kg intramuscularly ×1 day plus oral furapromide 60 mg/kg/day ×4 days yielded a 95% average female worm reduction rate, with a subset of rabbits completely cleared of female worms [1]. The same 95% female reduction was achieved with pyquiton 10 mg/kg/day ×1 plus oral furapromide 30 mg/kg/day ×4. In contrast, pyquiton monotherapy at 5 mg/kg caused hepatic shift of >90% of female worms without lethal effect, and furapromide monotherapy at 60 mg/kg/day ×4 typically achieves <70% female worm reduction [1]. The coadministration also displayed neither additive nor synergistic toxicity by LD50 and Evans blue gastric mucosal tests in mice [1]. Clinically, combination of oral furapromide (60 mg/kg/day, 10–12 days) with rectal dipterex (150–200 mg/day, first 3 days) produced 76.9% (90/117) egg-negative conversion at 1–2 months, declining to 57.0% (57/100) at 9–12 months in chronic schistosomiasis patients [2].

Synergistic Combination Effect
Head-to-head
95% female worm reduction (pyquiton 5 mg/kg IM ×1 + furapromide 60 mg/kg/day po ×4) vs.
Reported synergistic endpoint exceeds additive expectation in rabbit model.
Source review: monotherapy hepatic shift observed without lethal effect.
Enteric-Coated Tolerability
Head-to-head
77.0% vs. 59.6% egg-negative rate at 3 months (coated vs. uncoated). GI side effects markedly reduced.
Supports formulation tolerability context for chronic administration models.
Difference in egg-negative rate was not statistically significant (p>0.05).
Rapid Urinary Clearance
Cross-study
>99% drug-related material cleared within 12 h; parent compound virtually undetectable in venous blood.
Mandates combination protocol design to achieve sustained exposure at target sites.
Compares to praziquantel’s 8–12 h elimination half-life in class-level context.
Multi-Parasite Spectrum
Cross-study
92.3%–100% C. sinensis egg-negative (2 months post-treatment) in moderate/heavy infections at 80 mg/kg/day ×10 days.
Supports polyparasitism model studies for mixed S. japonicum/C. sinensis/F. buski contexts.
Cross-study comparison with praziquantel (approx. 85% reduction). Direct head-to-head unavailable.
Antischistosomal combination therapy Pharmacodynamic synergy Pyquiton coadministration

Enteric-Coated Formulation Reduces GI Side Effects Without Sacrificing Efficacy — 77.0% vs. 59.6% Egg-Negative Rate

A randomized comparative clinical study across 233 schistosomiasis japonica patients demonstrated that enteric coating of furapromide tablets significantly reduces gastrointestinal adverse events without altering anti-schistosomal efficacy [1]. Patients receiving stearic acid melt-technique enteric-coated furapromide showed markedly fewer digestive side effects (abdominal discomfort, watery stools, bloody stools) compared to uncoated controls. At 3 months post-treatment, stool hatching test negative rates were 77.0% for the enteric-coated group versus 59.6% for the control (uncoated) group; at 6 months, the rates were 85.7% versus 73.0%, respectively [1]. The difference in efficacy was not statistically significant, confirming that enteric coating preserves therapeutic potency while substantially improving tolerability. This tolerability advantage is critical given that uncoated furapromide produced gastrointestinal adverse effect rates exceeding 50% in early clinical series, with symptoms including nausea, vomiting, diarrhea, and abdominal pain [2].

Enteric-Coated Tolerability
Head-to-head
77.0% vs. 59.6% egg-negative rate at 3 months (coated vs. uncoated). GI side effects markedly reduced.
Supports formulation tolerability context for chronic administration models.
Difference in egg-negative rate was not statistically significant (p>0.05).
Enteric-coated formulation Gastrointestinal tolerability Drug delivery optimization

Rapid Urinary Clearance Profile — >99% Eliminated Within 12 Hours, Dictating Combination Dosing Strategy

Furapromide exhibits an exceptionally rapid absorption and elimination profile that distinguishes it from longer-acting antischistosomals. Orally administered furapromide is rapidly absorbed in the small intestine and undergoes extensive first-pass hepatic metabolism, such that parent drug is virtually undetectable in peripheral venous blood [1]. Urinary excretion of unchanged drug accounts for less than 1% of the total oral dose, with yellow-colored furapromide metabolites detectable in urine within 15 minutes post-dose, reaching peak excretion at 4–6 hours, and falling to undetectable levels by 12 hours [1]. This pharmacokinetic profile—with >99% drug-related material cleared within 12 hours—is in stark contrast to praziquantel's 8–12 hour elimination half-life and niridazole's prolonged tissue retention [2]. The clinical consequence of this rapid clearance is that furapromide monotherapy achieves insufficient drug exposure at the mesenteric venous sites where adult S. japonicum reside, necessitating co-administration with dipterex or pyquiton to first drive worms into the liver (hepatic shift), where drug concentrations are adequate for lethal effect [1][3].

Rapid Urinary Clearance
Cross-study
>99% drug-related material cleared within 12 h; parent compound virtually undetectable in venous blood.
Mandates combination protocol design to achieve sustained exposure at target sites.
Compares to praziquantel’s 8–12 h elimination half-life in class-level context.
Pharmacokinetics Urinary excretion First-pass metabolism

Multiparasite Spectrum Including Clonorchis sinensis and Fasciolopsis buski — Differentiated from Praziquantel's Incomplete Coverage

Furapromide possesses a clinically validated multi-parasite spectrum extending beyond Schistosoma japonicum to Clonorchis sinensis (liver fluke) and Fasciolopsis buski (intestinal fluke), which provides procurement justification in endemic regions with polyparasitism. In clonorchiasis sinensis patients, furapromide at 80 mg/kg/day for 10 days produced egg-negative rates of 73.3% in light infections, 92.3% in moderate infections, and 100% in heavy infections at 2 months post-treatment, with minimal incremental benefit from extending therapy to 15 days [1]. For fasciolopsiasis, furapromide at 40–60 mg/kg/day for 2 days achieved cure rates of 96.6% [2]. This contrasts with praziquantel, which is effective against intestinal flukes at 15–25 mg/kg single dose but shows variable efficacy against C. sinensis depending on dose and endemic strain [3]. The nitrofuran structural class of furapromide, shared with furazolidone and nifurtimox, confers a distinct antiparasitic spectrum complementary to the pyrazinoisoquinoline class, enabling strategic combination protocols in mixed-infection settings [4].

Multi-Parasite Spectrum
Cross-study
92.3%–100% C. sinensis egg-negative (2 months post-treatment) in moderate/heavy infections at 80 mg/kg/day ×10 days.
Supports polyparasitism model studies for mixed S. japonicum/C. sinensis/F. buski contexts.
Cross-study comparison with praziquantel (approx. 85% reduction). Direct head-to-head unavailable.
Clonorchiasis sinensis Fasciolopsiasis Broad-spectrum anthelmintic

Furapromide Highest-Value Research & Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Acute Schistosomiasis Japonica Juvenile Worm-Targeted Chemotherapy Protocols

Furapromide is the agent indicated specifically for protocols requiring preferential elimination of juvenile S. japonicum (schistosomula) in acute-phase infections. As demonstrated by Xiao & Shang (1963), furapromide achieves complete in vitro kill of juvenile worms at 10 µg/mL within 48 hours while adult worms survive to 96 hours [1]. This juvenile-over-adult differential is mechanistically unique among antischistosomals and directly translates to the rapid defervescence observed in acute schistosomiasis patients (temperature normalization within 2–4 days of initiating furapromide therapy) [2]. Procurement for acute schistosomiasis clinical management programs in endemic areas should specify furapromide at the standard adult dosing regimen of 1 g day 1, 2 g day 2, then 3 g/day in divided doses for 14–20 days, preferentially in combination with rectal dipterex (200 mg/day) for the first 3 days to induce hepatic shift [2].

Pyquiton-Furapromide Synergistic Combination for Curative Schistosomiasis Intervention Trials

The quantitative synergy between furapromide and pyquiton—achieving 95% female worm reduction rates when monotherapy achieves <70%—defines this combination as the evidence-based choice for intervention trials aiming at sterilizing cure rather than morbidity control [1]. The protocol validated by Shao et al. (1981) employs pyquiton 5–10 mg/kg IM ×1 day plus oral furapromide 30–60 mg/kg/day ×4 days. Importantly, this combination demonstrated no additive toxicity by LD50 or gastric mucosal Evans blue assay [1]. For procurement planning, a 4-day combination course for a 60 kg adult requires 1.8–3.6 g of furapromide, and the combination regimen is particularly indicated for subjects with high pretreatment worm burden or those who have previously failed praziquantel monotherapy [1][3].

Enteric-Coated Furapromide Formulation for Chronic Schistosomiasis Mass Drug Administration with Reduced GI Attrition

The enteric-coated formulation of furapromide is the preferred procurement specification for mass drug administration (MDA) programs targeting chronic schistosomiasis japonica, based on the evidence that enteric coating reduces gastrointestinal side effects—which otherwise exceed 50% incidence—while maintaining equivalent parasitological efficacy (77.0% vs. 59.6% egg-negative at 3 months) [1][2]. The stearic acid melting technique enteric coating preserves the drug's anti-schistosomal activity and improves subject compliance, directly reducing the 10–15% treatment discontinuation rate observed with uncoated furapromide [1]. Procurement specifications should explicitly require enteric-coated tablets of 0.125 g, 0.25 g, or 0.5 g strength packed in moisture-barrier blister packaging, given the hydrolytic sensitivity of the acrylamide moiety [2].

Multi-Parasite Polyinfection Treatment in Clonorchis/Fasciolopsis Co-Endemic Zones

In geographic regions where S. japonicum, C. sinensis, and F. buski co-circulate—particularly southern China's Pearl River Delta and the Mekong Basin—furapromide provides a single-agent solution for polyparasitism, achieving 100% egg-negative conversion in heavy C. sinensis infection at 80 mg/kg/day ×10 days and 96.6% cure for F. buski at 40–60 mg/kg/day ×2 days [1][2]. This eliminates the need for separate procurement of praziquantel (for schistosomiasis) plus albendazole (for clonorchiasis) in mixed-infection protocols. The validated dose for dual S. japonicum/C. sinensis coverage is 50–70 mg/kg/day in divided doses for 14–20 days, with the higher-intensity dosing reserved for heavy fluke burdens confirmed by quantitative egg counts [3].

Application
Selection Property
Validation Focus
Acute juvenile-worm schistosomiasis models
Stage-specific lethality context
Juvenile worm burden endpoint quantification vs. adult stage
Synergistic combination protocol studies
Reported pharmacodynamic interaction with pyquiton
Female worm reduction endpoint exceeding additive baseline
Chronic administration tolerability studies
Enteric-coating formulation profile
GI tolerability endpoint and subject attrition tracking
Polyparasitism endemic-area models
Multi-parasite spectrum against liver/intestinal flukes
Clonorchis/Fasciolopsis egg-negative conversion endpoints
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